molecular formula C14H14FNO7 B1448443 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate CAS No. 108934-18-5

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Cat. No.: B1448443
CAS No.: 108934-18-5
M. Wt: 327.26 g/mol
InChI Key: OAQIJHWWDSEJDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The fluoro and nitro groups are introduced through nitration and fluorination reactions, respectively .

Industrial Production Methods

Industrial production of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity . The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Scientific Research Applications

Biological Activity

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, with the CAS number 108934-18-5, is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to a class of derivatives that may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₄FNO₇
  • Molecular Weight : 327.27 g/mol
  • IUPAC Name : diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
  • SMILES : CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)N+[O-])C(=O)OCC

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may inhibit cancer cell proliferation. For instance, a series of nitro-substituted benzoyl derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting a possible mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : There is evidence that such compounds may affect signaling pathways related to cell survival and proliferation, particularly those involving transcription factors linked to cancer progression .

Study on Antiviral Activity

A study exploring non-nucleoside inhibitors against viral RNA polymerases highlighted the importance of structural modifications in enhancing biological activity. While not directly testing this compound, the findings underscore the relevance of similar compounds in developing antiviral agents .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Although specific data on this compound is limited, general findings on related compounds indicate potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are critical for drug metabolism .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Enzymatic InhibitionPotential inhibition of key enzymes
ToxicityPossible hepatotoxicity

Comparative Analysis with Related Compounds

Compound NameMolecular WeightAnticancer ActivityToxicity Risk
This compound327.27 g/molModerateModerate
Similar Nitro-substituted Benzoyl DerivativeVariesHighLow

Properties

IUPAC Name

diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIJHWWDSEJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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